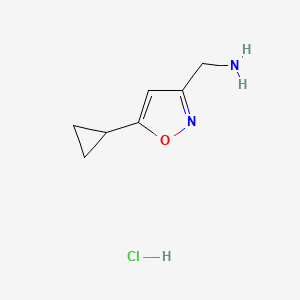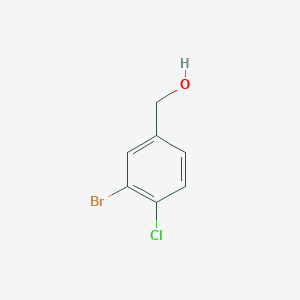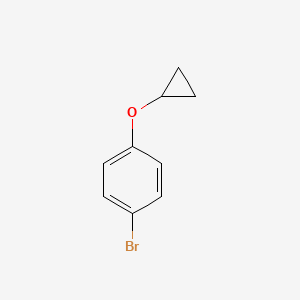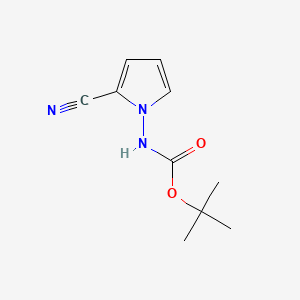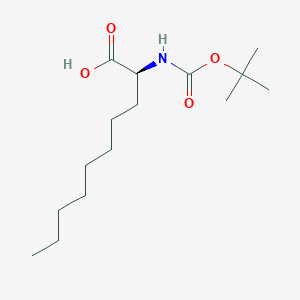
3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid
Overview
Description
3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid is a chemical compound with the molecular formula C7H7BrO2S . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of 3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid is 235.1 . The InChI code is 1S/C7H7BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) .Physical And Chemical Properties Analysis
3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid is a powder . It has a molecular weight of 235.1 . The InChI code is 1S/C7H7BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) .Scientific Research Applications
Synthesis of Highly Substituted Indolines and Indoles
3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid plays a crucial role in the synthesis of indolines and indoles through intramolecular [4 + 2] cycloadditions. These compounds are formed by reacting ynamides with conjugated enynes, yielding substituted indolines and indoles upon oxidation. This process is significant in the development of various pharmaceutical and chemical products (Dunetz & Danheiser, 2005).
Functionalization of Nanocrystals
In the context of nanotechnology, this compound is used for the surface functionalization of semiconductor and metal nanoparticles. It forms part of a series of oligo- and polythiophenes containing a chelating carbodithioate group, which are crucial for attaching to various nanoparticles and flat substrates. This functionalization has significant implications for the development of advanced materials in electronics and optics (Querner et al., 2006).
Bromination in Organic Synthesis
This compound is also pivotal in the bromination of specific organic compounds. The bromination process, which involves the introduction of a bromine atom into various organic molecules, is key in synthesizing bromo-substituted compounds. These are important intermediates in organic synthesis and pharmaceutical development (Shirinian et al., 2012).
Solar Cell Applications
In the field of renewable energy, particularly solar cell technology, this compound contributes to the development of donor-acceptor organic dyes. These dyes show high efficiencies in solar cell devices, indicating the potential of such compounds in enhancing solar energy conversion and supporting sustainable energy solutions (Robson et al., 2013).
Safety and Hazards
The safety information for 3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
properties
IUPAC Name |
3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-6-2-7(13-4-6)1-5(3-10)8(11)12/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROULRPKZPPOYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



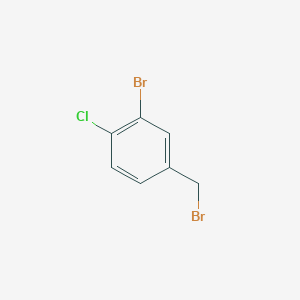
![2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1524285.png)

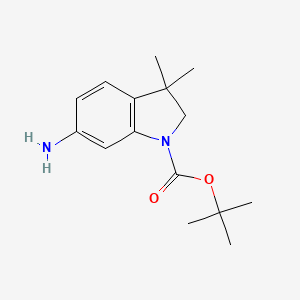
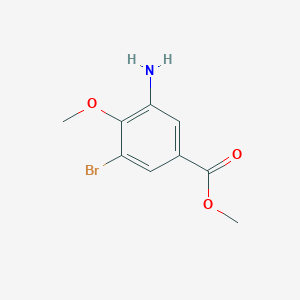
![Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride](/img/structure/B1524290.png)
